Cas no 1219844-48-0 (4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide)
4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide
- CHEMBL4921149
- 4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide
- F5882-6457
- 4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- 1219844-48-0
- AKOS024527107
- SR-01000926109-1
- SR-01000926109
-
- Inchi: 1S/C15H13FN4O2/c1-9-19-14(22-20-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21)
- InChI Key: NKHRVRJHFNBAGP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CNC(C(NCC2=NC(C)=NO2)=O)=C1
Computed Properties
- Exact Mass: 300.10225383g/mol
- Monoisotopic Mass: 300.10225383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.8Ų
4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5882-6457-2μmol |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-5μmol |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-10μmol |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-20μmol |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-1mg |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-2mg |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-3mg |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-4mg |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-5mg |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-6457-10mg |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
1219844-48-0 | 10mg |
$79.0 | 2023-09-09 |
4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide
4-(4-Fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide
The compound 4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide, with CAS number 1219844-48-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The molecule consists of a pyrrole ring substituted with a fluorophenyl group and an oxadiazole moiety, which are key structural elements contributing to its biological activity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in the design of novel therapeutic agents. The presence of the oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is particularly significant. Oxadiazoles are known for their versatility in medicinal chemistry, often acting as bioisosteres or scaffolds for drug design. In this compound, the oxadiazole moiety is further substituted with a methyl group at position 3, which may influence its pharmacokinetic properties and bioavailability.
The pyrrole ring in this molecule serves as a central structural element, providing a platform for further functionalization. The substitution pattern on the pyrrole ring is critical for determining its interactions with biological targets. The fluorophenyl group attached to position 4 of the pyrrole ring introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with specific receptors or enzymes. This substitution pattern is reminiscent of several known bioactive compounds, suggesting that this molecule may exhibit similar or even superior pharmacological profiles.
In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to Suzuki coupling reactions or nucleophilic substitution strategies. The choice of synthetic pathway depends on the availability of starting materials and the desired level of functional group compatibility. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for the enantioselective preparation of such compounds, which is particularly important for drug development where stereochemistry plays a crucial role.
The biological activity of this compound has been explored in several recent studies. For instance, researchers have investigated its potential as an inhibitor of various enzymes implicated in diseases such as cancer and neurodegenerative disorders. The molecule's ability to modulate these targets suggests that it may have therapeutic potential in these areas. Additionally, computational studies have been conducted to predict its binding affinities and selectivity profiles against various protein targets.
One area where this compound has shown particular promise is in the modulation of kinase activity. Kinases are key regulatory enzymes involved in numerous cellular processes, and their dysregulation is associated with various pathological conditions. By targeting specific kinases, this compound may offer a novel approach to treating diseases such as cancer or inflammatory disorders.
In conclusion, the compound 4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide represents a fascinating example of modern drug design. Its unique structural features and potential biological activities make it a valuable candidate for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound may pave the way for the development of innovative therapeutic agents.
1219844-48-0 (4-(4-fluorophenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-pyrrole-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)